molecular formula C13H16N2S B1372996 [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine CAS No. 1211510-82-5

[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine

Cat. No.: B1372996
CAS No.: 1211510-82-5
M. Wt: 232.35 g/mol
InChI Key: HAHKXWDPKKPHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole ring attached to a cyclopentyl group, which is further connected to a methanamine moiety. The presence of the benzothiazole ring imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment to Cyclopentyl Group: The benzothiazole ring is then attached to a cyclopentyl group through a nucleophilic substitution reaction, often using a cyclopentyl halide as the electrophile.

    Introduction of Methanamine Moiety: Finally, the methanamine group is introduced via reductive amination, where the intermediate cyclopentylbenzothiazole is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, anhydrous solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. The methanamine moiety can form covalent bonds or ionic interactions with target molecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Lacks the cyclopentyl and methanamine groups, resulting in different reactivity and biological activity.

    6-Methylbenzothiazole: Contains a methyl group instead of the cyclopentyl and methanamine moieties, leading to variations in chemical properties and applications.

    Benzothiazole-2-thiol: Features a thiol group, which imparts distinct reactivity compared to the methanamine group.

The uniqueness of This compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHKXWDPKKPHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.